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molecular formula C12H13N B8431252 2-(4-Methylphenyl)-3-methyl-2-butenenitrile

2-(4-Methylphenyl)-3-methyl-2-butenenitrile

Cat. No. B8431252
M. Wt: 171.24 g/mol
InChI Key: WTGMOKSFTZAETA-UHFFFAOYSA-N
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Patent
US09102899B2

Procedure details

p-Tolylacetonitrile (18.5 g, 0.14 mol) is dissolved in a mixture of acetone (50 ml) and methanol (6.7 ml) and KOH (3.33 g, 0.05 mol) is added. The resulting mixture is heated to 65° C. (oilbath) and stirred for 3 h. The volatiles are removed in a rotary evaporator, the residue is dissolved in toluene and washed 3 times with half saturated aq. NaCl-solution. The organic layer is dried over MgSO4, the solvent removed under reduced pressure and the residue distilled over a short-path apparatus at 0.06 mbar. The fraction distilling at 77° C. is collected (11 g) and subjected to a fine distillation over a Widmer-column to yield 3.54 g (15%) of 3-methyl-2-p-tolyl-but-2-ene nitrile as colourless oil (b.p. 90-95° C./0.05 mbar).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([CH2:7][C:8]#[N:9])=[CH:3][CH:2]=1.[OH-].[K+].[CH3:13][C:14]([CH3:16])=O>CO>[CH3:13][C:14]([CH3:16])=[C:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=1)[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC#N)C
Name
Quantity
3.33 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
6.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The volatiles are removed in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in toluene
WASH
Type
WASH
Details
washed 3 times with half saturated aq. NaCl-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled over a short-path apparatus at 0.06 mbar
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 77° C.
CUSTOM
Type
CUSTOM
Details
is collected (11 g)
DISTILLATION
Type
DISTILLATION
Details
subjected to a fine distillation over a Widmer-column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=C(C#N)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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